molecular formula C16H24N4O2S B2776168 N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1252141-10-8

N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2776168
CAS No.: 1252141-10-8
M. Wt: 336.45
InChI Key: ZPQLAKYATAWKLW-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with three methyl groups and a sulfonamide-linked ethyl-dimethylamino-phenyl side chain.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-12-16(13(2)20(5)18-12)23(21,22)17-11-10-14-6-8-15(9-7-14)19(3)4/h6-9,17H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQLAKYATAWKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylamino Phenyl Ethyl Group: This step involves the alkylation of the pyrazole sulfonamide with 2-(4-dimethylaminophenyl)ethyl bromide in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol derivative.

    Substitution: The aromatic ring and the pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfonic acid or thiol derivatives.

    Substitution: Various substituted pyrazole or phenyl derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 2-phenylethylamine derivatives with pyrazole-4-sulfonyl chloride. The reaction conditions are optimized to yield high purity and yield of the target compound. For instance, using potassium tert-butoxide in tetrahydrofuran (THF) has been shown to provide better yields compared to other bases like sodium hydride or sodium carbonate .

Antiproliferative Effects

Recent studies have assessed the antiproliferative activity of pyrazole-4-sulfonamide derivatives against various cancer cell lines. For example, a series of compounds derived from this structure were tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that while some derivatives exhibited significant antiproliferative effects, they did not show cytotoxicity at the tested concentrations .

Table 1: Antiproliferative Activity of Pyrazole-4-Sulfonamide Derivatives

Compound IDIC50 (µM)Cytotoxicity
MR-S1-115.0No
MR-S1-1310.5No
MR-S1-520.0No

Potential in Cancer Treatment

The structural characteristics of this compound suggest its potential as a lead compound for developing anticancer agents. The ability to selectively inhibit cancer cell proliferation while sparing normal cells is a significant advantage in cancer therapy .

Other Pharmacological Activities

Besides its anticancer properties, derivatives of this compound have been investigated for their anti-inflammatory and antimicrobial activities. The sulfonamide group is known for its role in inhibiting bacterial growth and has been utilized in various antibiotics. This opens avenues for exploring this compound in treating infections or inflammatory diseases .

Study on Anticancer Activity

In a notable study published in 2023, researchers synthesized several pyrazole-4-sulfonamide derivatives and evaluated their biological activities against human cancer cell lines. The study highlighted that certain modifications in the chemical structure significantly enhanced the antiproliferative effects while maintaining low toxicity levels .

Table 2: Summary of Biological Activity Studies

Study ReferenceYearCell Line TestedNotable Findings
PMC103731832023U937Significant antiproliferative activity with low cytotoxicity

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to modulate biological pathways.

Comparison with Similar Compounds

Core Heterocycle and Functional Group Variations

The pyrazole-sulfonamide scaffold differentiates this compound from analogs like N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide () and N-(2-(dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (). Key differences include:

Feature Target Compound Compound 5g () Compound 30 ()
Core Structure 1H-Pyrazole Acetamide-linked phenyl Morpholino-triazine
Sulfonamide Presence Yes No (Acetamide) No (Ureido-benzamide)
Amine Substituent Dimethylamino-phenyl ethyl Dimethylamino-phenyl + naphthylmethyl Dimethylaminoethyl + morpholine
Polarity Moderate (sulfonamide + tertiary amine) Low (non-polar naphthyl group) High (multiple morpholine groups)

Biological Activity

The compound N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide represents a novel class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 318.39 g/mol
  • CAS Number : 6673-14-9

This compound features a pyrazole ring substituted with a sulfonamide group and a dimethylamino phenyl moiety, which is critical for its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various pyrazole-4-sulfonamide derivatives against cancer cell lines. For instance, a study demonstrated that these compounds exhibited significant inhibition of cell proliferation in U937 cells with an IC50 value indicating potent activity without cytotoxic effects on normal cells .

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cancer progression. Specifically, it has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and tumorigenesis . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance its inhibitory potency against COX-2 .

Antimicrobial and Antifungal Activity

In addition to its anticancer properties, pyrazole derivatives have demonstrated antimicrobial and antifungal activities. For example, certain derivatives have been reported to exhibit moderate antibacterial effects against various strains, although the specific activity of this compound in this regard requires further investigation .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, pyrazole derivatives have also been explored for their anti-inflammatory and antioxidant properties. The introduction of specific substituents on the pyrazole ring has been shown to enhance these effects, making them potential candidates for treating conditions characterized by oxidative stress and inflammation .

Study 1: Antiproliferative Effects on Cancer Cells

A recent study evaluated the antiproliferative effects of several new pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in breast (MCF7) and lung (A549) cancer cells with IC50 values ranging from 10 to 20 µM .

Study 2: COX-2 Inhibition

Another research effort focused on the ability of various pyrazole sulfonamides to inhibit COX-2. The study found that specific derivatives showed high selectivity for COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications. The most potent inhibitors had IC50 values below 100 nM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where a pyrazole-4-sulfonyl chloride reacts with a substituted ethylamine. A typical protocol involves dissolving 1-(4-aminophenyl)-3,5-dimethylpyrazole in anhydrous THF, adding triethylamine (as a base), and reacting with the sulfonyl chloride under nitrogen atmosphere. Reaction progress is monitored via TLC, followed by aqueous extraction and purification via column chromatography .
  • Optimization : Purity (>95%) is achieved by controlling temperature (0–5°C during sulfonamide bond formation) and using high-purity solvents (e.g., HPLC-grade THF). Recrystallization in ethanol/water mixtures further enhances yield .

Q. Which spectroscopic techniques are critical for structural validation of this sulfonamide derivative?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirms the presence of dimethylamino protons (δ 2.8–3.1 ppm), pyrazole ring protons (δ 6.1–6.3 ppm), and sulfonamide NH (δ 8.2 ppm, broad singlet).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 390.18) .
  • FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Initial Screens :

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Testing against COX-2 or carbonic anhydrase isoforms via fluorometric/colorimetric assays (IC₅₀ calculations) .
    • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish safety margins (CC₅₀ values) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., in vitro vs. in vivo efficacy) be reconciled for this compound?

  • Root Cause Analysis :

  • Pharmacokinetics : Poor solubility (logP >3) may limit in vivo bioavailability. Use HPLC to measure plasma concentrations and compare with in vitro IC₅₀ values .
  • Metabolite Interference : LC-MS/MS profiling of plasma metabolites may identify inactive or toxic derivatives .
    • Mitigation : Structural tweaks (e.g., adding polar groups to improve solubility) or formulation adjustments (nanoparticle encapsulation) .

Q. What computational strategies enhance target identification and binding affinity predictions?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with suspected targets (e.g., kinases, GPCRs). Focus on hydrogen bonds between the sulfonamide group and active-site residues .
  • MD Simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD <2 Å) .
    • Validation : Cross-reference with experimental SPR (surface plasmon resonance) data to validate binding kinetics (KD values) .

Q. How do substituent variations on the pyrazole ring affect biological activity?

  • Comparative Analysis :

Substituent PositionActivity Trend (vs. Parent Compound)Source
3,5-Dimethyl (parent)Baseline antimicrobial (MIC = 8 µg/mL)
4-Trifluoromethyl2× higher COX-2 inhibition (IC₅₀ = 0.5 µM)
4-Furan-2-ylReduced cytotoxicity (CC₅₀ >100 µM)
  • Design Insight : Electron-withdrawing groups (e.g., CF₃) enhance enzyme affinity, while bulky substituents (e.g., furan) reduce membrane permeability .

Q. What experimental designs address variability in synthetic yield across batches?

  • DOE Approach : Use a 2³ factorial design to test variables:

  • Factors : Solvent (THF vs. DMF), temperature (0°C vs. 25°C), and stoichiometry (1:1 vs. 1:1.2 amine:sulfonyl chloride).
  • Response : Yield (%) and purity (HPLC area%).
    • Resolution : ANOVA identifies temperature as the most significant factor (p<0.05). Optimal conditions: THF, 0°C, 1:1.2 ratio (yield: 82±3%) .

Methodological Notes

  • Contradictory Data : Cross-validate bioactivity using orthogonal assays (e.g., SPR + enzymatic assays) to rule out false positives .
  • Advanced Characterization : X-ray crystallography of the compound bound to its target provides atomic-level interaction insights .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., dose-limiting toxicity protocols) .

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